2-Thien-2-ylisonicotinonitrile
Overview
Description
2-Thien-2-ylisonicotinonitrile is a chemical compound with the CAS Number: 501378-56-9 . It has a molecular weight of 187.24 and its InChI key is SBHMEJOOSALMOK-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C10H6N2S . The exact 3D structure would require more specific data or computational chemistry methods to determine.Physical and Chemical Properties Analysis
This compound has a molecular weight of 187.24 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Electronic Influence in Catalysis
The influence of the thienyl sulfur atom in ligands like 6-(thienyl)-2-(imino)pyridine, which is structurally similar to 2-Thien-2-ylisonicotinonitrile, significantly affects the catalytic activity of CoII complexes in ethylene oligomerization. Sulfur atoms in the 2-position of the thienyl ring enable the coordination to the cobalt center in activated systems (Bianchini et al., 2007).
Photovoltaic Applications
Novel dyes incorporating the thieno[2,3-b]indole unit, which includes the thien-2-yl group, have been synthesized for use in dye-sensitized solar cells (DSSCs). These dyes show promising efficiency and are a part of a push-pull system, demonstrating the potential of thien-2-yl derivatives in solar energy applications (Irgashev et al., 2015).
Antineoplastic Efficacy
Compounds with the 2-(thien-2-yl)acrylonitrile structure have shown high activity against hepatoma cells, with some derivatives inhibiting cell proliferation at sub-micromolar concentrations. These compounds, akin to this compound, demonstrate potential as multikinase inhibitors, especially against the VEGFR-2 tyrosine kinase (Schaller et al., 2021).
Optoelectronic Device Applications
The synthesis of 2,5-bis[(3,4-ethylenedioxy)thien-2-yl]-3-substituted thiophene monomers, which include thien-2-yl groups, results in compounds with blue emission characteristics. These materials are considered for use in tailoring properties in optoelectronic device applications, showcasing the versatility of thien-2-yl derivatives (Pepitone et al., 2003).
Molecular Dynamics in Bioinformatics
The thien-2-yl group's ability to coordinate with certain metal centers and its influence on molecular dynamics and binding modes are of interest in bioinformatic studies. This demonstrates the potential of this compound-like compounds in computational biochemistry and drug design (Schaller et al., 2021).
Properties
IUPAC Name |
2-thiophen-2-ylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUFHCBAMBVWPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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